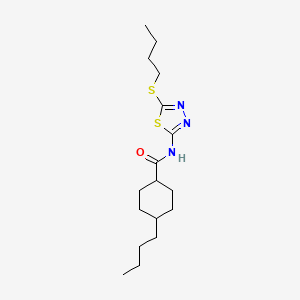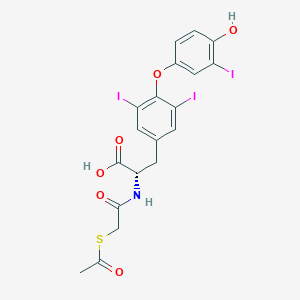
4-butyl-N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butyl-N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is an organic compound distinguished by its structure, combining both aliphatic and heterocyclic elements
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
To synthesize 4-butyl-N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide, the key steps involve constructing the thiadiazole ring and subsequently coupling it with the cyclohexanecarboxamide moiety. The general steps are as follows:
Formation of the Thiadiazole Ring: : This involves reacting a suitable thiourea derivative with a butyl-substituted aldehyde under oxidative conditions.
Introduction of the Butylthio Group: : The butylthio group is typically introduced through a nucleophilic substitution reaction using butylthiol.
Cyclohexanecarboxamide Construction: : This part is synthesized by reacting cyclohexanecarboxylic acid with an amine group-bearing intermediate.
Final Coupling Reaction: : The thiadiazole ring is coupled with the cyclohexanecarboxamide structure using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and a suitable catalyst.
Industrial Production Methods
For industrial production, optimization of the reaction conditions is crucial to maximize yield and purity. The process typically includes:
Large-scale Synthesis of Intermediate Compounds: : Efficient production of thiadiazole and cyclohexanecarboxamide intermediates.
Continuous Flow Reactors: : These can be employed to ensure consistent reaction conditions and scalable production.
Purification Techniques: : Use of recrystallization, chromatography, or distillation to achieve high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4-butyl-N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide can undergo a variety of reactions:
Oxidation: : Can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can convert it into simpler thiadiazole derivatives.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, especially involving the butyl and butylthio groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Alkyl halides, sulfonating agents for electrophilic substitutions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted thiadiazoles, and various cyclohexanecarboxamide derivatives.
Applications De Recherche Scientifique
4-butyl-N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is utilized in various fields:
Chemistry: : Serves as a building block in organic synthesis and for developing new reagents.
Biology: : Studied for its potential in modulating biological pathways, making it a candidate for drug discovery.
Medicine: : Potential therapeutic applications due to its bioactivity, possibly as an anti-inflammatory or anticancer agent.
Industry: : Used in the creation of new materials with unique properties, such as corrosion inhibitors or polymers with enhanced thermal stability.
Mécanisme D'action
The mechanism of action of 4-butyl-N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide involves interacting with specific molecular targets:
Molecular Targets: : It may bind to enzyme active sites, altering their activity.
Pathways Involved: : Likely involves pathways related to oxidative stress and inflammation. Its thiadiazole ring structure allows it to act as an electron donor or acceptor, modulating redox-sensitive pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-butyl-N-(5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide: : Oxidized version with different biological activity.
4-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide: : Similar structure with an ethyl group instead of butyl.
4-butyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide: : Methylthio substitution alters its physical and chemical properties.
Uniqueness
4-butyl-N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. Its butylthio group, in particular, is essential for its interaction with biological targets, setting it apart from similar compounds with different alkyl or aryl groups.
And there you have it, a detailed dive into this compound. What's on your mind now?
Propriétés
IUPAC Name |
4-butyl-N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3OS2/c1-3-5-7-13-8-10-14(11-9-13)15(21)18-16-19-20-17(23-16)22-12-6-4-2/h13-14H,3-12H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORKCAWFAHXVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)SCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(3-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/new.no-structure.jpg)

![4-[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl]benzaldehyde](/img/structure/B2964342.png)




![(Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2964352.png)



![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2964357.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2964361.png)
